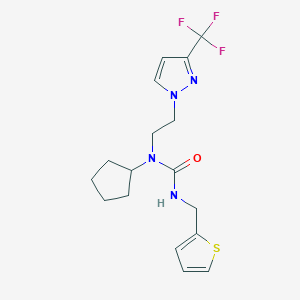

1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-Cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic urea derivative characterized by a trifluoromethyl-substituted pyrazole ring, a thiophen-2-ylmethyl group, and a cyclopentyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopentyl and thiophene moieties contribute to steric bulk and electronic effects, respectively. This compound’s molecular complexity necessitates advanced crystallographic techniques for structural validation, as exemplified by the widespread use of SHELX programs in small-molecule refinement .

Properties

IUPAC Name |

1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N4OS/c18-17(19,20)15-7-8-23(22-15)9-10-24(13-4-1-2-5-13)16(25)21-12-14-6-3-11-26-14/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDDZJBWNPCDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that urea derivatives, particularly those with thiophenes and pyrazoles, exhibit significant anticancer properties. For instance, a study showed that similar urea compounds inhibited the growth of various cancer cell lines, including U937 and THP-1 cells. The structure-activity relationship (SAR) revealed that modifications at specific positions enhance cytotoxicity against these cell lines .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Compounds containing thiourea and urea functionalities have been reported to exhibit antibacterial and antifungal effects. For example, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentrations (MICs) in the nanomolar range .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Urea derivatives often act by inhibiting enzymes or disrupting cellular processes through hydrogen bonding interactions facilitated by their functional groups. This mechanism is crucial for their anticancer and antimicrobial efficacy .

Data Tables

| Activity | Type | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer Activity | U937 Cells | IC50 = 16.23 μM | |

| Antibacterial Activity | S. aureus | MIC = 10.1 - 62.4 μM | |

| Antifungal Activity | F. oxysporum | EC50 = 6 - 9 μg/mL |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of thiourea derivatives similar to the target compound. The results indicated that compounds with trifluoromethyl substitutions showed enhanced inhibition of cancer cell proliferation compared to their non-substituted counterparts, suggesting that such modifications could be beneficial for developing new anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, a library of urea derivatives was screened for antimicrobial activity against various pathogens. The results demonstrated that compounds containing thiophenes exhibited superior potency against Gram-positive bacteria, underscoring the importance of structural features in determining biological activity .

Scientific Research Applications

Molecular Structure and Properties

The molecular formula of 1-cyclopentyl-3-(thiophen-2-ylmethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is C17H20F3N3OS, with a molecular weight of approximately 415.47 g/mol.

Key physical and chemical properties include:

- Stability under various conditions

- Reactivity towards nucleophiles and electrophiles

- Potential degradation pathways under physiological conditions

Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed for characterization.

Potential Applications

The compound has potential applications in:

- Medicinal chemistry

- Drug design

Research into its pharmacological profile could lead to novel therapies, particularly given its unique structural components that may confer specific biological activities. Data on similar compounds suggest potential uses in treating conditions such as inflammation, cancer, or neurological disorders.

Case Studies

While specific case studies on this compound are not available in the provided search results, research on related compounds provides insight into potential applications:

Antitumor Efficacy: A study focused on the synthesis and evaluation of thio-urea derivatives, including those structurally related to this compound, indicated selective cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. The study highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of electron-withdrawing groups.

Enzyme Inhibition Mechanism: An investigation explored the mechanism by which similar compounds inhibit GSK-3 activity. Molecular docking studies revealed that these compounds bind effectively to the active site of GSK-3, leading to significant reductions in enzyme activity. The structure–activity relationship analysis suggested that modifications at specific positions on the pyrazole ring could further improve inhibitory potency.

Urease Inhibitors: Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as urease inhibitors has been studied. Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Comparison with Similar Compounds

Compound A : 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Key Differences :

- The trifluoromethyl group is attached to a phenyl ring instead of a pyrazole.

- Thiophene substitution occurs at the 3-position (vs. 2-position in the target compound).

- Lacks the cyclopentyl group; instead, a phenyl ring is directly bonded to the urea nitrogen.

- Thiophen-3-yl substitution could disrupt π-π stacking interactions observed in thiophen-2-yl derivatives .

Compound B : 1-(3-Cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea

- Key Differences: Incorporates a rigid 1-azabicyclo[2.2.2]octane system, enhancing conformational restraint. Features a cyclohexyl-substituted pyrazole and a cyanophenyl group.

- Implications: The bicyclic structure may improve target selectivity but reduce synthetic accessibility.

Compound C : 1-(2-Chlorobenzylidene)-4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbohydrazide

- Key Differences :

- Replaces the urea core with a carbohydrazide group.

- Contains a tetrahydrobenzo[c]thiophene scaffold and a chlorobenzylidene substituent.

- Implications :

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural formula.

- Lipophilicity : The target’s higher logP (3.8 vs. 3.2–4.1) reflects the combined effects of the cyclopentyl and trifluoromethylpyrazole groups, favoring membrane permeability but posing challenges for aqueous solubility.

- Metabolic Stability : The trifluoromethylpyrazole moiety in the target compound likely confers greater resistance to oxidative metabolism compared to Compound A’s CF3-phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.